

Application Note: Stability-Indicating HPTLC Analysis of Indinavir Sulfate

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Compound of Interest

Compound Name: *Indinavir sulfate hydrate*

CAS No.: 2129529-26-4

Cat. No.: B12343724

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Executive Summary & Clinical Context

Indinavir Sulfate is a potent HIV-1 protease inhibitor used in highly active antiretroviral therapy (HAART). Chemically, it is a hydroxyaminopentane amide derivative. Due to its specific structural moieties (amide bonds, secondary amines), it is susceptible to hydrolysis (acid/base) and oxidation.

This protocol details a High-Performance Thin-Layer Chromatography (HPTLC) method designed to separate Indinavir from its degradation products.[1][2] Unlike HPLC, HPTLC allows for the simultaneous processing of multiple stress samples (acid, base, oxidative, thermal) on a single plate, reducing solvent usage and analysis time per sample.

Key Performance Indicators:

- Target Analyte: Indinavir Sulfate ($R_f \sim 0.43$).[2]
- Detection Mode: Densitometric Absorbance at 260 nm.[2]
- Linearity Range: 1000 – 6000 ng/band.[2]

- Application: Stability testing (ICH Q1A), purity assessment, and degradation kinetics.

Scientific Rationale & Method Optimization

The Mobile Phase Dilemma (Expert Insight)

The foundational literature for Indinavir HPTLC (see Reference 1) utilizes a mobile phase of Carbon Tetrachloride : Chloroform : Methanol : Ammonia (4 : 4.5 : 1.5 : 0.05).

- Mechanism: The ammonia suppresses the ionization of the basic piperazine and pyridine nitrogens, reducing tailing. The non-polar solvents (CCl₄/CHCl₃) modulate the migration rate on silica.
- Modernization Warning: Carbon Tetrachloride is a Class 1 solvent (ICH Q3C) with significant toxicity. While this guide documents the validated reference method, modern laboratories should consider substituting CCl₄ with Dichloromethane (DCM) or Toluene in initial trials to adhere to Green Chemistry principles, though this requires full re-validation.

Stationary Phase Selection

We utilize Silica gel 60 F254 pre-coated aluminum plates.^{[1][2][3]} The fluorescence indicator (F254) is critical because Indinavir possesses a strong chromophore at 260 nm, appearing as a dark zone against a bright green fluorescent background.

Instrumentation & Materials

Component	Specification
HPTLC System	CAMAG TLC Scanner 3/4 with winCATS software (or equivalent)
Applicator	Linomat 5 semi-automatic applicator (Spray technique)
Stationary Phase	Merck TLC Aluminum sheets, Silica gel 60 F254 (20 x 10 cm)
Syringe	100 µL Hamilton syringe (for sample application)
Development Chamber	Twin-trough chamber (20 x 10 cm)
Reference Standard	Indinavir Sulfate (>99.0% purity)
Reagents	Methanol (LC-MS grade), Ammonia (25%), HCl, NaOH, H2O2 (30%)

Experimental Protocols

Protocol A: Standard Solution Preparation

Objective: Create a precise calibration curve.

- **Stock Solution:** Weigh 10 mg of Indinavir Sulfate reference standard. Dissolve in 10 mL of Methanol. (Concentration: 1000 µg/mL).[4]
- **Working Standard:** Dilute the Stock Solution to achieve a final concentration of 500 µg/mL using Methanol.
- **Application:** Apply volumes of 2, 4, 6, 8, 10, and 12 µL to the plate to generate a calibration range of 1000–6000 ng/band.

Protocol B: Forced Degradation (Stress Testing)

Objective: Generate degradation products to validate the method's specificity (Stability-Indicating).

Stress Condition	Procedure	Neutralization/Stop	Expected Outcome
Acid Hydrolysis	Mix 1 mL Stock + 1 mL 0.1 N HCl. Reflux at 80°C for 2 hrs.	Neutralize with 1 mL 0.1 N NaOH.	Cleavage of amide bonds. High degradation expected.
Alkali Hydrolysis	Mix 1 mL Stock + 1 mL 0.1 N NaOH. Reflux at 80°C for 2 hrs.	Neutralize with 1 mL 0.1 N HCl.	Significant degradation; distinct low Rf degradants.
Oxidative Stress	Mix 1 mL Stock + 1 mL 3% H ₂ O ₂ . Keep at RT for 4 hrs.	Dilute with Methanol. [3][4]	N-oxide formation; potential Rt shifts.
Thermal Stress	Expose dry powder to 105°C for 48 hrs.	Dissolve in Methanol. [3][5]	Minor degradation (Indinavir is relatively thermally stable).
Photolytic Stress	Expose powder to UV light (254 nm) for 48 hrs.	Dissolve in Methanol. [3][5]	Surface degradation only.

Protocol C: Chromatographic Development[4][6]

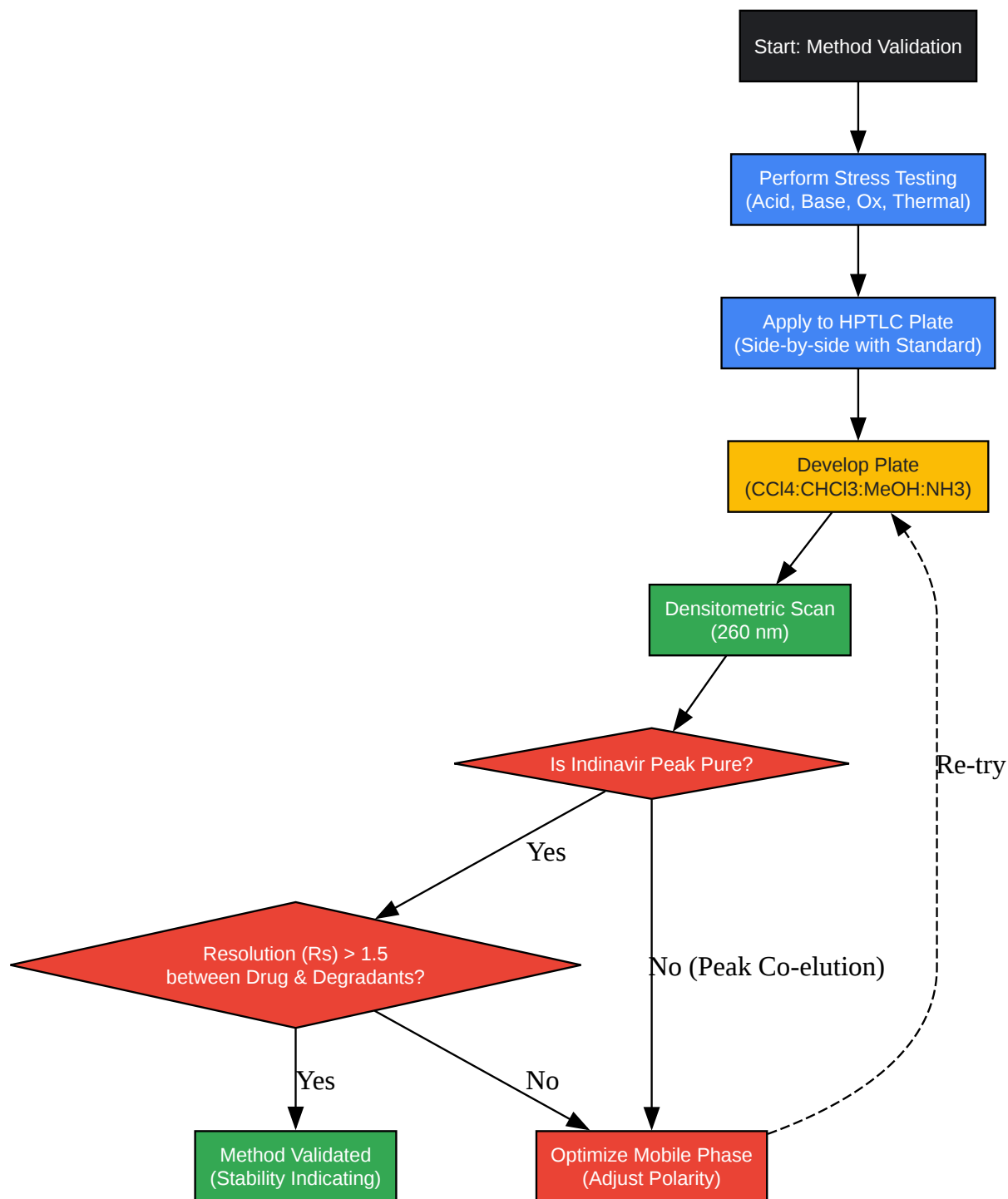
- Plate Pre-washing: Wash the plate with Methanol and activate at 110°C for 15 mins.
- Sample Application: Band length = 6 mm; Distance between bands = 10 mm. Apply samples 10 mm from the bottom edge.
- Mobile Phase Preparation:
 - Mix Carbon Tetrachloride : Chloroform : Methanol : Ammonia (10%) in ratio 4.0 : 4.5 : 1.5 : 0.05 (v/v).
 - Safety Note: Perform strictly in a fume hood.
- Chamber Saturation: Add 10 mL mobile phase to the twin-trough chamber. Saturate for 20 minutes (Critical for Rf reproducibility).

- Development: Place plate in chamber. Develop until solvent front reaches 80 mm (approx. 15-20 mins).
- Drying: Remove plate and air dry in a fume hood for 10 mins.
- Scanning: Scan in Absorbance/Reflectance mode at 260 nm using a Deuterium lamp.

Workflow Visualization

Method Validation Logic

The following diagram illustrates the decision process for validating the specificity of the method against degradation products.

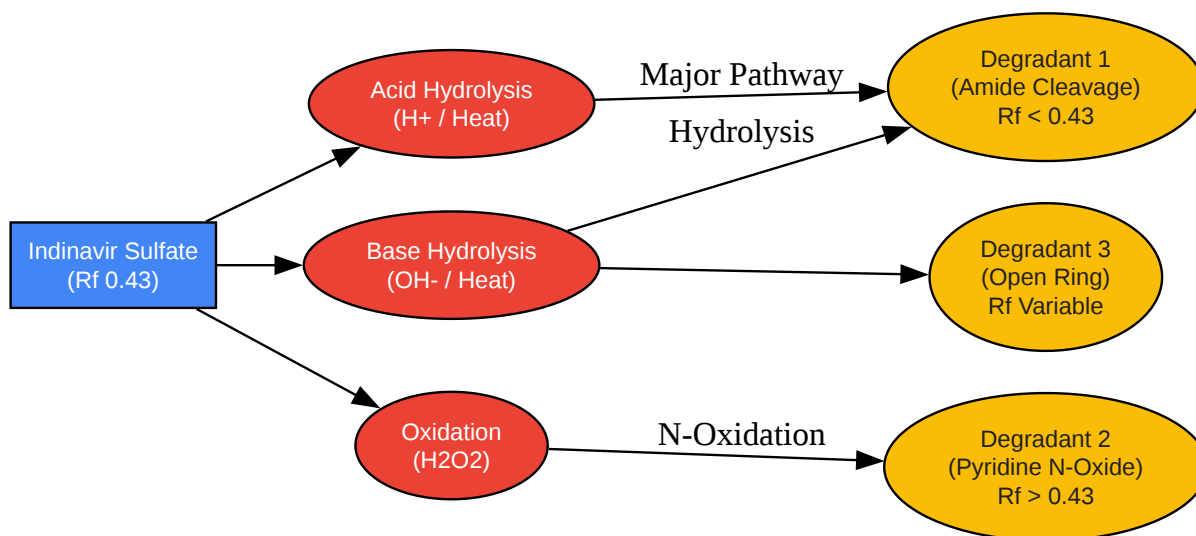


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Caption: Figure 1. Decision tree for validating the specificity of the HPTLC method (ICH Q2).

Degradation Pathways

Visualizing the breakdown of Indinavir to anticipate peak locations.



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Caption: Figure 2.[4] Predicted degradation pathways and relative Rf shifts for Indinavir Sulfate.

Results & Discussion

Chromatographic Performance

Under the prescribed conditions, Indinavir Sulfate appears as a compact, symmetrical peak at $R_f 0.43 \pm 0.02$.^[2]

- Acid Degradation: Typically yields a major degradation product at a lower Rf (more polar due to amide hydrolysis).
- Alkali Degradation: Yields multiple degradation spots; separation is critical here.
- Oxidative Degradation: Often results in products with Rf values slightly higher or lower depending on the N-oxide formation site.

Validation Parameters (Summary)

Parameter	Result Criteria	Typical Experimental Data
Linearity (r^2)	> 0.995	0.999 (Range: 1000-6000 ng)
LOD (Limit of Detection)	S/N > 3:1	~40 ng/spot
LOQ (Limit of Quantitation)	S/N > 10:1	~120 ng/spot
Precision (% RSD)	< 2.0%	0.8 - 1.2% (Intra-day)
Robustness	Rf change < 0.05	Stable with ± 0.2 mL solvent change

Troubleshooting Guide

- Tailing Peaks: Increase Ammonia concentration slightly (up to 0.1 mL). The basicity prevents the protonation of the piperazine ring on the acidic silica surface.
- "Smiling" Bands: Usually caused by uneven solvent front. Ensure the chamber is saturated for exactly 20 minutes and the filter paper in the trough is fully wetted.
- Low Sensitivity: Check the D2 lamp energy at 260 nm. Indinavir has high absorptivity; low signal usually indicates lamp aging or scanner misalignment.

References

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